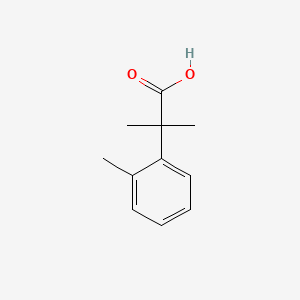

2-Methyl-2-(2-methylphenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-6-4-5-7-9(8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQWLDBKXSYNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951800 | |

| Record name | 2-Methyl-2-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29205-99-0 | |

| Record name | Benzeneacetic acid, alpha,alpha,2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029205990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-(2-methylphenyl)propanoic Acid

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 2-Methyl-2-(2-methylphenyl)propanoic acid, a valuable building block in the development of novel pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and strategic considerations.

Introduction

This compound, also known as 2-(o-tolyl)isobutyric acid, is a carboxylic acid derivative with a unique structural motif featuring a quaternary carbon atom attached to a substituted aromatic ring. This arrangement imparts specific steric and electronic properties that are of significant interest in medicinal chemistry and materials science. The strategic placement of the methyl groups on both the phenyl ring and the propanoic acid backbone allows for the fine-tuning of molecular interactions, making it a key intermediate in the synthesis of complex target molecules.

This guide will focus on a reliable and scalable two-step synthetic pathway, commencing with the readily available 2-(2-methylphenyl)acetonitrile. The synthesis involves an exhaustive methylation to create the quaternary carbon center, followed by a straightforward hydrolysis to yield the desired carboxylic acid.

Synthetic Strategy and Mechanistic Insights

The chosen synthetic route is predicated on the acidic nature of the α-hydrogen in 2-(2-methylphenyl)acetonitrile, which allows for its deprotonation and subsequent alkylation. This is a classic and well-understood transformation in organic synthesis, offering high yields and excellent selectivity when appropriate reaction conditions are employed.

Step 1: Exhaustive Methylation of 2-(2-methylphenyl)acetonitrile

The initial step involves the exhaustive methylation of 2-(2-methylphenyl)acetonitrile to form 2-methyl-2-(2-methylphenyl)propanenitrile. This reaction proceeds via the formation of a carbanion intermediate. A strong base is required to deprotonate the benzylic carbon, which is rendered acidic by the electron-withdrawing effect of the nitrile group and the resonance stabilization of the resulting anion by the phenyl ring.

A variety of bases can be employed for this purpose; however, for industrial-scale synthesis, inorganic bases such as potassium carbonate are often preferred due to their lower cost and ease of handling. The choice of the methylating agent is also critical. While methyl iodide is highly reactive, dimethyl carbonate presents a more environmentally benign and safer alternative, acting as both a reagent and a solvent in some cases. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or DMF, to facilitate the dissolution of the reagents and promote the desired nucleophilic substitution.

The mechanism involves the initial deprotonation of the starting nitrile to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent in an SN2 reaction. This process is repeated to introduce the second methyl group, leading to the formation of the desired quaternary nitrile.

Step 2: Hydrolysis of 2-methyl-2-(2-methylphenyl)propanenitrile

The second and final step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[1]

-

Acid-catalyzed hydrolysis: This method typically involves heating the nitrile in the presence of a strong acid, such as sulfuric or hydrochloric acid. The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid intermediate. Tautomerization to an amide is followed by further hydrolysis to the carboxylic acid and ammonium salt.[2][3]

-

Base-catalyzed hydrolysis: This approach utilizes a strong base, such as sodium or potassium hydroxide, in an aqueous or alcoholic solution. The hydroxide ion attacks the electrophilic carbon of the nitrile, forming a hydroxy imine intermediate. Tautomerization and subsequent proton transfer steps lead to the formation of a carboxylate salt, which is then protonated in a final acidic workup step to yield the carboxylic acid.

For the synthesis of this compound, acid-catalyzed hydrolysis is often favored as it allows for direct isolation of the carboxylic acid product upon workup.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

-

2-(2-methylphenyl)acetonitrile

-

Dimethyl Carbonate

-

Potassium Carbonate (anhydrous, powdered)

-

Acetonitrile (anhydrous)

-

Concentrated Sulfuric Acid

-

Toluene

-

Sodium Sulfate (anhydrous)

-

Deionized Water

-

Diethyl Ether

Step 1: Synthesis of 2-methyl-2-(2-methylphenyl)propanenitrile

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-(2-methylphenyl)acetonitrile (13.1 g, 0.1 mol) and anhydrous acetonitrile (200 mL).

-

Begin stirring the solution and add anhydrous powdered potassium carbonate (41.4 g, 0.3 mol).

-

To this suspension, add dimethyl carbonate (36.0 g, 0.4 mol).

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile and excess dimethyl carbonate.

-

Dissolve the resulting residue in diethyl ether (150 mL) and wash with water (3 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methyl-2-(2-methylphenyl)propanenitrile as an oil. This crude product can be used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

In a 500 mL four-necked flask, prepare a 60% aqueous solution of sulfuric acid by slowly adding concentrated sulfuric acid (120 g) to water (80 g) with cooling.

-

Heat the sulfuric acid solution to 90°C.

-

Slowly add the crude 2-methyl-2-(2-methylphenyl)propanenitrile (from Step 1) to the hot acid solution over a period of 1 hour.

-

After the addition is complete, raise the temperature to 120-130°C and maintain it for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.[2]

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

Pour the cooled mixture into a beaker containing 300 mL of cold water.

-

Extract the aqueous mixture with toluene (3 x 100 mL).

-

Combine the organic extracts and wash them with water (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from a suitable solvent system, such as a mixture of heptane and ethyl acetate, to obtain the pure product as a white crystalline solid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the two equivalent methyl groups on the propanoic acid chain, the methyl group on the phenyl ring, and the acidic proton of the carboxyl group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[4]

Data Presentation

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-(o-Tolyl)isobutyric acid |

| CAS Number | 62835-95-4[4] |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol [5] |

| Table 1: Physicochemical Properties of this compound |

Visualization of the Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Mechanistic Diagram

Caption: Simplified mechanism for the synthesis.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By leveraging a two-step sequence of exhaustive methylation followed by hydrolysis, this protocol offers high yields and operational simplicity. The insights into the reaction mechanisms and the detailed experimental procedures are intended to empower researchers to successfully synthesize this valuable compound for their drug discovery and development endeavors.

References

-

Conversion of 2-methyl-2-phenylpropionitrile to 2-methyl-2-phenyl-propionic acid by resting cells of E. coli JM109(pIK9) expressing the nitrilase from P. fluorescens EBC191. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

2-(2-Methylphenyl)propanoic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

2-Methyl-2-(4-methylphenyl)propanoic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

2-Methyl-2-phenylpropanoic acid | CAS#:826-55-1. (n.d.). Chemsrc. Retrieved January 21, 2026, from [Link]

-

El-Azab, A. S., Abdel-Aziz, A. A.-M., Al-Omar, M. A., Ng, S. W., & Tiekink, E. R. T. (2013). 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o227. [Link]

-

Propanoic acid, 2-methyl-. (n.d.). Cheméo. Retrieved January 21, 2026, from [Link]

-

Tzani, A., et al. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 25(21), 5035. [Link]

-

2-methyl propan nitrile on alkaline hydrolysis give. (n.d.). Allen. Retrieved January 21, 2026, from [Link]

- Study of methylation reactions of 2-phenylquinazoline-4-tion with “soft” and “hard” methylation agents and determination of its biological activity. (2021).

-

Methyl-2-methylpropanoate. (n.d.). MiMeDB. Retrieved January 21, 2026, from [Link]

-

Proton NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 21, 2026, from [Link]

- The production method of methylphenylacetic acid. (2009). Google Patents.

-

2-Methyl-2-(4-methylphenoxy)propanoic acid. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

- Synthesis of 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022). MDPI.

- α-Methylation of o-(nitrophenyl)acetonitrile (1). (2022).

-

2-(2-METHYLPHENYL)ACETIC ACID | CAS 644-36-0. (n.d.). Matrix Fine Chemicals. Retrieved January 21, 2026, from [Link]

-

(2-methylphenyl)acetonitrile. (n.d.). EMBL-EBI. Retrieved January 21, 2026, from [Link]

- Preparation method of methylphenyl acetic acid. (2007). Google Patents.

- Phenylquinazoline-4-tion with "soft" and "hard" methylation agents and. (2021). E3S Web of Conferences.

-

2-Methyl-2-butenenitrile. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

- Regioselective biocatalytic hydrolysis of (E,Z)-2-methyl-2-butenenitrile for production of (E)-2-methyl-2-butenoic acid. (2025).

-

2-Methyl-2-(4-nitrophenyl)propanenitrile. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

- 1. 2-methyl propan nitrile on alkaline hydrolysis give `:` [allen.in]

- 2. CN100455557C - The production method of methylphenylacetic acid - Google Patents [patents.google.com]

- 3. CN1927801A - Preparation method of methylphenyl acetic acid - Google Patents [patents.google.com]

- 4. 2-(2-Methylphenyl)propanoic acid | C10H12O2 | CID 3593832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-2-(4-methylphenyl)propanoic acid | C11H14O2 | CID 12369085 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Methyl-2-(2-methylphenyl)propanoic acid chemical properties

An In-depth Technical Guide to 2-Methyl-2-(2-methylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-methyl-2-(o-tolyl)propanoic acid, is a member of the 2-arylpropanoic acid class of compounds. This class is of significant interest to the pharmaceutical industry, as it includes well-known nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen.[1] These drugs primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins involved in inflammation.[1] The structural characteristics of this compound, featuring a carboxylic acid moiety and a substituted aromatic ring, suggest its potential for biological activity. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and discusses its potential within the broader context of 2-arylpropanoic acid derivatives in drug development.

Molecular Structure and Identification

-

IUPAC Name: this compound

-

CAS Number: 29205-99-0

-

Molecular Formula: C₁₁H₁₄O₂

-

Molecular Weight: 178.23 g/mol

Synthesis of this compound

Proposed Synthetic Pathway: Alkylation of 2-Methylphenylacetic Acid

The proposed synthesis starts from the commercially available 2-methylphenylacetic acid (o-tolylacetic acid). The key transformation is the exhaustive methylation at the α-carbon.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on general methods for α-alkylation of esters.[2]

Step 1: Esterification of 2-Methylphenylacetic Acid

-

To a solution of 2-methylphenylacetic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (or use an excess of thionyl chloride for conversion to the acid chloride followed by reaction with methanol).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-(2-methylphenyl)acetate.

Step 2: α,α-Dimethylation of Methyl 2-(2-methylphenyl)acetate

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 equivalents) to a solution of diisopropylamine (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add the methyl 2-(2-methylphenyl)acetate (1 equivalent) dissolved in anhydrous THF to the LDA solution at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (2.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain methyl 2-methyl-2-(2-methylphenyl)propanoate.

Step 3: Hydrolysis of Methyl 2-methyl-2-(2-methylphenyl)propanoate

-

Dissolve the methyl 2-methyl-2-(2-methylphenyl)propanoate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (3-5 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Wash the aqueous solution with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 1-2 with cold 6M hydrochloric acid, which should result in the precipitation of the carboxylic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound.

Physicochemical and Spectroscopic Properties

Direct experimental data for this compound is limited. The following properties are based on general characteristics of related 2-arylpropanoic acids and predicted values.

| Property | Predicted/Estimated Value |

| Physical State | Likely a white to off-white solid at room temperature. |

| Melting Point | Not available. Expected to be in a similar range to other solid 2-arylpropanoic acids. |

| Boiling Point | Not available. |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like methanol, ethanol, chloroform, and diethyl ether. |

| pKa | Estimated to be in the range of 4-5, typical for carboxylic acids. |

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show the following signals:

-

Aromatic Protons: A multiplet in the region of δ 7.0-7.4 ppm, corresponding to the four protons on the 2-methylphenyl group.

-

Methyl Protons (propanoic chain): A singlet at approximately δ 1.5 ppm, integrating to 6H, for the two equivalent methyl groups at the α-position.

-

Methyl Proton (aromatic ring): A singlet around δ 2.3 ppm, integrating to 3H, for the methyl group on the phenyl ring.

-

Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum would likely display:

-

Carboxyl Carbon: A signal in the range of δ 175-185 ppm.

-

Aromatic Carbons: Multiple signals between δ 125-145 ppm.

-

Quaternary Carbon (α-carbon): A signal around δ 45-55 ppm.

-

Methyl Carbons (propanoic chain): A signal in the region of δ 20-30 ppm.

-

Methyl Carbon (aromatic ring): A signal around δ 20 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[3]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[3]

-

C-H Stretch (Aromatic and Aliphatic): Signals in the 2850-3100 cm⁻¹ region.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the following fragmentation patterns would be anticipated:

-

Molecular Ion Peak (M⁺): A peak at m/z = 178, corresponding to the molecular weight of the compound.

-

Loss of Carboxyl Group: A significant fragment at m/z = 133, resulting from the loss of the -COOH group (45 Da).[4]

-

Other Fragments: Further fragmentation of the m/z 133 ion could lead to peaks corresponding to the tolyl group and other smaller fragments.

Reactivity and Biological Considerations

Chemical Reactivity

The primary reactive center of this compound is the carboxylic acid group, which can undergo typical reactions such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Conversion to an acid chloride (e.g., with thionyl chloride) followed by reaction with an amine to yield an amide.

-

Reduction: Reduction of the carboxylic acid to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Potential Biological Activity and Drug Development Context

2-Arylpropanoic acids are a well-established class of NSAIDs with a primary mechanism of action involving the inhibition of COX enzymes.[1][5] The anti-inflammatory properties of these compounds are well-documented.[1][6] Long-term use of traditional NSAIDs is associated with gastrointestinal side effects due to the inhibition of the COX-1 isoform.[1]

Derivatives of arylpropionic acids have been explored for a wide range of biological activities beyond anti-inflammatory effects, including antibacterial, anticonvulsant, and anticancer properties.[1][5][7] The carboxylic acid moiety is generally considered crucial for the anti-inflammatory activity of this class of compounds.[7]

Given its structural similarity to known NSAIDs, it is plausible that this compound could exhibit anti-inflammatory activity. Further research, including in vitro and in vivo studies, would be necessary to determine its specific biological profile, including its potency and selectivity for COX-1 versus COX-2. The presence of the ortho-methyl group on the phenyl ring could influence its binding to the active site of the COX enzymes and its overall pharmacological properties.

Safety and Handling

A safety data sheet for this compound is not widely available. However, based on the data for related compounds such as 2-methyl-2-phenylpropanoic acid, it should be handled with care in a laboratory setting.[8][9][10] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. It may cause skin and eye irritation.[8][9]

Conclusion

This compound is a compound of interest due to its structural relationship to the pharmacologically significant class of 2-arylpropanoic acids. While specific experimental data for this molecule is sparse, its chemical properties can be reasonably predicted, and a viable synthetic route can be designed based on established organic chemistry principles. Its potential as a biologically active agent, particularly as an anti-inflammatory compound, warrants further investigation by researchers and drug development professionals.

References

- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2020). International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-88.

- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2020).

- A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. (2020). International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-88.

- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Progressive Pharmacy, 17(4), 540-555.

- MSDS of 2-Methyl-2-phenylpropanoic Acid. (2010). Capot Chemical.

- Dual effects of anti-inflammatory 2-arylpropionic acid derivatives on a major isoform of human liver 3alpha-hydroxysteroid dehydrogenase. (1998). Biochemical Journal, 330(Pt 2), 851–857.

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.

- 2-Methyl-2-phenylpropanoic acid SDS, 826-55-1 Safety D

- 2-phenylpropionic acid. (n.d.). Organic Syntheses.

- SAFETY DATA SHEET Propanoic acid, 2-methyl-, 1-phenylethyl ester. (n.d.). Synerzine.

- US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds. (n.d.).

- 2-Methyl-2-phenylpropionic acid. (2023). CymitQuimica.

- Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry.

- SAFETY D

- 2-(2-Methylphenyl)propanoic acid | C10H12O2 | CID 3593832. (n.d.). PubChem.

- proton NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry.

- infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram. (n.d.). Doc Brown's Chemistry.

- mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram. (n.d.). Doc Brown's Chemistry.

- The values for proton and C-13 chemical shifts given below are typical approxim

- Mass Spectrometry - Fragmentation P

- low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry.

- Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. (2011). PMC.

- Liquid-Phase Synthesis of 2-Methyl-2-Aryloxypropanoic Acid Derivatives from Polyethylene Glycol) Supported 2-Bromo-2-Methylpropanoate. (2006).

- CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester. (n.d.).

- WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. (n.d.).

- 2-Methyl-2-(4-methylphenyl)propanoic acid | C11H14O2 | CID 12369085. (n.d.). PubChem.

- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube.

- mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram. (n.d.). Doc Brown's Chemistry.

- US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof. (n.d.).

- o-Tolylacetic acid. (n.d.). Cheméo.

- EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. (n.d.).

- Propanoic acid, 2-methyl-, 2-methylpropyl ester. (n.d.). NIST WebBook.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2010). Organic Process Research & Development, 14(2), 329–333.

- Propanoic acid, 2-methyl-. (n.d.). NIST WebBook.

- 2-Methylpropanoic acid. (n.d.). FlavorDB.

- Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. (2014). Beneficial Microbes, 5(3), 311–318.

- 2-(4-Methylphenyl)propanoic acid. (n.d.). ChemicalBook.

- Propanoic acid, 2-methyl-. (n.d.). NIST WebBook.

- 2-Hydroxy-2-methyl-propanoic acid - Optional[

- Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). (n.d.).

- Showing Compound 2-Methylpropanoic acid (FDB003277). (n.d.). FooDB.

- 13C nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutane C13 13-C nmr. (n.d.). Doc Brown's Chemistry.

- o-Tolylacetic Acid | 644-36-0. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

- O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal.

- 22.

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. ijpsr.com [ijpsr.com]

- 8. capotchem.com [capotchem.com]

- 9. echemi.com [echemi.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Data for 2-Methyl-2-(2-methylphenyl)propanoic Acid: An In-depth Technical Guide

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-Methyl-2-(2-methylphenyl)propanoic acid, a substituted aromatic carboxylic acid, presents a unique structural framework with significant potential for biological activity. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the investigation of its chemical behavior. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The insights and protocols detailed herein are curated for researchers, scientists, and drug development professionals to facilitate their work with this and structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Predicted Data

Proton (¹H) NMR spectroscopy of this compound is expected to reveal a distinct set of signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and anisotropy of the carbonyl group, resulting in a downfield chemical shift. The signal is often broad due to hydrogen bonding and chemical exchange. |

| Aromatic (C₆H₄) | 7.1 - 7.4 | Multiplet | 4H | Protons on the aromatic ring will appear in the characteristic downfield region. The substitution pattern will lead to a complex multiplet due to spin-spin coupling between adjacent aromatic protons. |

| Methyl (-CH₃ on ring) | 2.3 - 2.5 | Singlet | 3H | The methyl group attached to the aromatic ring is deshielded compared to an aliphatic methyl group and will appear as a singlet as there are no adjacent protons. |

| Methyl (-C(CH₃)₂) | 1.5 - 1.7 | Singlet | 6H | The two methyl groups attached to the quaternary carbon are equivalent and will appear as a single, upfield signal. They are singlets as there are no adjacent protons to couple with. |

¹³C NMR Spectroscopy: Predicted Data

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-COOH) | 175 - 185 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. |

| Quaternary Aromatic (C-Ar) | 140 - 145 | The aromatic carbon atom directly attached to the propanoic acid moiety. |

| Substituted Aromatic (C-CH₃) | 135 - 140 | The aromatic carbon atom bearing the methyl group. |

| Aromatic (CH) | 125 - 130 | The remaining four aromatic carbons will appear in this region. |

| Quaternary Aliphatic (-C(CH₃)₂) | 45 - 55 | The quaternary carbon of the isobutyryl group. |

| Methyl (-CH₃ on ring) | 20 - 25 | The methyl carbon attached to the aromatic ring. |

| Methyl (-C(CH₃)₂) | 25 - 30 | The two equivalent methyl carbons of the isobutyryl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Characteristics |

| O-H (Carboxylic Acid) | 2500 - 3300 | Stretching | Very broad and strong absorption due to intermolecular hydrogen bonding.[1] |

| C-H (Aromatic) | 3000 - 3100 | Stretching | Medium to weak, sharp peaks. |

| C-H (Aliphatic) | 2850 - 3000 | Stretching | Medium to strong, sharp peaks. |

| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching | Very strong and sharp absorption. The presence of conjugation with the aromatic ring may slightly lower the frequency.[1] |

| C=C (Aromatic) | 1450 - 1600 | Stretching | Medium to weak, multiple sharp peaks. |

| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching | Strong absorption. |

| O-H (Carboxylic Acid) | 920 - 950 | Bending (out-of-plane) | Broad, medium intensity peak. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (C₁₁H₁₄O₂), which is 178.23 g/mol . The intensity of this peak may be moderate to weak due to the potential for facile fragmentation.

-

Major Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A significant fragment at m/z 163, resulting from the cleavage of one of the methyl groups from the quaternary center.

-

Loss of the carboxylic acid group (-COOH): A fragment at m/z 133, corresponding to the loss of the entire carboxylic acid functionality.

-

McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement is a possibility for carboxylic acids, though other fragmentation pathways are likely to be more dominant.

-

Benzylic Cleavage: Cleavage of the bond between the quaternary carbon and the aromatic ring could lead to a fragment at m/z 91 (tropylium ion) or a fragment corresponding to the substituted propanoic acid cation.

-

Experimental Protocols

NMR Sample Preparation (for a solid sample)

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for non-polar to moderately polar compounds.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2]

-

Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the solid.

-

Filtering: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[2]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel compound like this compound.

Sources

A Technical Guide to 2-Methyl-2-(2-methylphenyl)propanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 2-Methyl-2-(2-methylphenyl)propanoic acid, a member of the 2-arylpropanoic acid class. While specific data for this ortho-methyl isomer is limited in public literature, this document synthesizes available information and draws upon established principles for the broader class of 2-arylpropanoic acids to present a comprehensive resource for researchers, chemists, and drug development professionals.

Nomenclature, Structure, and Identification

The precise identification of a chemical entity is foundational to all scientific inquiry. The compound of interest is systematically named according to IUPAC nomenclature, which defines its unique structural arrangement.

-

IUPAC Name: this compound

-

Synonyms: 2-Methyl-2-(o-tolyl)propanoic acid

-

CAS Number: 29205-99-0[1]

-

Molecular Formula: C₁₁H₁₄O₂

The structure consists of a propanoic acid backbone. The second carbon atom (C2), or α-carbon, is quaternary, being substituted with a carboxyl group, a methyl group, and a 2-methylphenyl (also known as o-tolyl) group. This substitution pattern distinguishes it from its more commonly cited isomers where the methyl group is on the phenyl ring's para position or absent entirely.

Structural Representation:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility to reactivity. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | Calculated |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Appearance | Solid (predicted) | General class properties |

| Solubility | Soluble in organic solvents like methanol, chloroform; slightly soluble in water (predicted) | General class properties |

| pKa | ~4.5 (predicted) | General class properties |

Synthesis and Mechanistic Considerations

The synthesis of 2-arylpropanoic acids is a well-established field in organic chemistry. A common and robust strategy involves the α-alkylation of an arylacetonitrile precursor, followed by hydrolysis of the nitrile to a carboxylic acid. This method offers high selectivity and is adaptable to a wide range of substituted aryl groups.[2]

Proposed Synthetic Pathway

A logical and field-proven approach to synthesize this compound proceeds via a two-step sequence starting from 2-methylphenylacetonitrile (o-tolylacetonitrile).

-

Step 1: Double Methylation of 2-Methylphenylacetonitrile. The acidic α-proton of the arylacetonitrile is deprotonated by a strong base (e.g., sodium amide or LDA) to form a resonance-stabilized carbanion. This nucleophile then undergoes alkylation with a methylating agent, such as methyl iodide. To achieve the desired quaternary α-carbon, this process is repeated.

-

Step 2: Hydrolysis of the Dinitrile. The resulting 2-methyl-2-(2-methylphenyl)propanenitrile is then subjected to vigorous hydrolysis under acidic or basic conditions to convert the nitrile functional group into a carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Expertise in Experimental Design: Causality Behind Choices

-

Choice of Base: A strong, non-nucleophilic base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) is crucial. Weaker bases like hydroxides would not be sufficient to fully deprotonate the α-carbon, leading to low yields. The choice of a non-nucleophilic base prevents unwanted side reactions with the methylating agent.

-

Methylating Agent: Methyl iodide is an excellent electrophile for this S_N2 reaction due to the good leaving group ability of iodide. Two equivalents are required to achieve the desired dimethylation at the α-position.

-

Hydrolysis Conditions: Nitrile hydrolysis requires harsh conditions (strong acid or base and heat) to overcome the stability of the carbon-nitrogen triple bond. The choice between acidic or basic hydrolysis depends on the stability of the rest of the molecule to these conditions and the desired workup procedure. Basic hydrolysis, for instance, results in the carboxylate salt, which can be easily separated from non-acidic impurities before protonation.

Applications in Research and Drug Development

2-Arylpropanoic acids (2-APAs), often referred to as "profens," are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[3][4] This class includes well-known drugs such as Ibuprofen and Naproxen.

-

Pharmacological Significance: The primary mechanism of action for most 2-APAs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of pain, inflammation, and fever.[4]

-

As a Building Block: this compound serves as a valuable intermediate in medicinal chemistry. The carboxylic acid group is a versatile handle for derivatization into esters, amides, and other functional groups, allowing for the synthesis of compound libraries for screening against various biological targets.[5] The specific ortho-methyl substitution pattern provides a unique steric and electronic profile compared to other isomers, which can be exploited to fine-tune binding interactions with a target receptor or enzyme.

-

Chirality in Profens: It is important to note that many 2-APAs are chiral at the α-carbon.[6] However, the target compound, this compound, is achiral as the α-carbon is bonded to two identical methyl groups (one from the propanoic acid backbone and one added). This removes the complexities of stereoselective synthesis and chiral separation that are often a major consideration for other members of this class.[6]

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for the synthesis of related 2-arylpropanoic acids.[2][7] It should be adapted and optimized for the specific substrate. All work must be conducted in a fume hood with appropriate personal protective equipment.

Objective: To synthesize this compound from 2-methylphenylacetonitrile.

Materials:

-

2-Methylphenylacetonitrile

-

Sodium amide (NaNH₂)

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether or THF

-

Sulfuric acid (concentrated)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (concentrated)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

Part A: Synthesis of 2-Methyl-2-(2-methylphenyl)propanenitrile

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with sodium amide (2.2 equivalents) suspended in anhydrous diethyl ether.

-

Dissolve 2-methylphenylacetonitrile (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the nitrile solution dropwise to the stirred suspension of sodium amide at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, stir the mixture for 1 hour to ensure complete formation of the carbanion.

-

Cool the reaction mixture in an ice bath. Add methyl iodide (2.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate. Purification can be achieved by vacuum distillation.

Part B: Hydrolysis to this compound

-

Combine the crude nitrile from Part A with a 1:1 mixture of 50% aqueous sulfuric acid.

-

Heat the mixture to reflux (approximately 120-140 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and pour it over crushed ice.

-

The carboxylic acid product may precipitate. If so, collect it by vacuum filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the collected solid or the organic extracts with water, dry, and concentrate to yield the crude carboxylic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the purified this compound.

References

-

Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(1), 37-51. Available at: [Link]

-

Tundo, P., & Selva, M. (2002). Mono-c-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of pure 2-arylpropionic acids. Organic Syntheses, 79, 71. Available at: [Link]

-

Kumar, A., et al. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Indo American Journal of Pharmaceutical Sciences, 5(5), 3865-3874. Available at: [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2020). A Brief Review on Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives. Available at: [Link]

-

Roy, D., & Guin, J. (2019). Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. Chemistry–An Asian Journal, 14(13), 2215-2219. Available at: [Link]

-

Danopoulou, M., et al. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. ijpsr.com [ijpsr.com]

- 6. researchgate.net [researchgate.net]

- 7. Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activity of 2-Methyl-2-(2-methylphenyl)propanoic Acid: A PPARα Agonist Candidate for Dyslipidemia

Abstract

This technical guide provides an in-depth analysis of the potential biological activity of 2-Methyl-2-(2-methylphenyl)propanoic acid. Based on a comprehensive review of structurally analogous compounds, we hypothesize that this molecule acts as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist. PPARα is a well-validated therapeutic target for dyslipidemia, a condition characterized by abnormal lipid levels in the bloodstream and a major risk factor for cardiovascular disease. This document outlines the mechanistic basis for this hypothesis, provides detailed protocols for in vitro and in vivo validation, and presents a framework for its evaluation as a potential therapeutic agent. The target audience for this guide includes researchers in drug discovery, medicinal chemistry, and pharmacology who are focused on metabolic diseases.

Introduction: The Chemical and Biological Rationale

This compound belongs to the class of 2-arylpropanoic acids. Its core structure, featuring a phenyl ring linked to a propanoic acid moiety with a gem-dimethyl substitution, is a common scaffold in a class of drugs known as fibrates. Fibrates, such as gemfibrozil and fenofibrate, are established therapeutic agents for treating dyslipidemia.[1][2] They primarily exert their effects by activating PPARα, a ligand-activated transcription factor that plays a crucial role in regulating lipid and lipoprotein metabolism.[3]

The structural similarity of this compound to known PPARα agonists forms the foundation of our hypothesis. The carboxylic acid group is crucial for binding to the ligand-binding domain of PPARs, while the substituted phenyl ring contributes to the potency and selectivity of the interaction.[4] The ortho-methyl substitution on the phenyl ring of the title compound is of particular interest, as substitutions at this position can influence the conformational flexibility and binding affinity to the receptor.

Activation of PPARα leads to a cascade of transcriptional events that collectively improve the lipid profile. These include the upregulation of genes involved in fatty acid uptake and β-oxidation, leading to a reduction in circulating triglycerides.[5] Furthermore, PPARα activation increases the expression of apolipoproteins A-I and A-II, key components of high-density lipoprotein (HDL), resulting in elevated HDL cholesterol levels.[1]

The Hypothesized Mechanism of Action: PPARα Activation

We propose that this compound functions as a PPARα agonist. Upon entering the cell, the compound is hypothesized to bind to the ligand-binding domain (LBD) of PPARα. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This, in turn, initiates the transcription of genes involved in lipid metabolism, ultimately leading to a reduction in triglycerides and an increase in HDL cholesterol.

In Vitro Evaluation: A Step-by-Step Protocol

To validate the hypothesis that this compound is a PPARα agonist, a series of in vitro experiments are essential. The following protocols describe a robust workflow for this evaluation.

PPARα Transactivation Assay (Luciferase Reporter Assay)

This assay is the gold standard for determining the functional activation of PPARα by a test compound.

Principle: A reporter gene system is used where the expression of a reporter enzyme (e.g., luciferase) is driven by a promoter containing PPREs. Cells are co-transfected with expression vectors for PPARα and the reporter construct. If the test compound activates PPARα, the resulting heterodimer will bind to the PPRE and drive the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

-

Cell Culture: Culture a suitable cell line, such as HEK293 or HepG2, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[2]

-

Transfection: Seed cells in a 96-well plate. Co-transfect the cells with a PPARα expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent. A vector expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., fenofibric acid or GW7647).[6]

-

Luciferase Assay: After 24 hours of incubation with the compound, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Data Presentation: Comparative Potency

The potency of this compound as a PPARα agonist should be compared to that of known fibrates and other reference compounds.

| Compound | PPARα EC50 (µM) | Reference |

| This compound | To be determined | |

| Fenofibric Acid | 9.47 | [7] |

| Bezafibrate | 30.4 | [7] |

| GW7647 | 0.008 | [7] |

| GW2331 | 0.05 (human) | [8][9] |

In Vivo Validation: Efficacy in a Dyslipidemia Model

Positive in vitro results should be followed by in vivo studies to assess the compound's efficacy in a relevant animal model of dyslipidemia.

Animal Model: High-Fat Diet-Induced Dyslipidemic Mouse Model

This is a widely used and relevant model for studying the effects of lipid-lowering agents.[10]

Protocol:

-

Animal Acclimatization: House male C57BL/6J mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week.

-

Induction of Dyslipidemia: Feed the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, hyperlipidemia, and insulin resistance. A control group should be fed a standard chow diet.

-

Compound Administration: After the induction period, divide the HFD-fed mice into groups: vehicle control, positive control (e.g., fenofibrate, 100 mg/kg/day), and different dose groups of this compound (e.g., 10, 30, 100 mg/kg/day). Administer the compounds orally once daily for 4-8 weeks.[11]

-

Sample Collection: At the end of the treatment period, fast the mice overnight and collect blood samples via cardiac puncture under anesthesia. Euthanize the animals and collect liver and adipose tissue for further analysis.

-

Biochemical Analysis: Measure the serum levels of total cholesterol, triglycerides, HDL cholesterol, and LDL cholesterol using commercially available enzymatic kits.

-

Gene Expression Analysis: Isolate RNA from the liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of PPARα target genes (e.g., CPT1a, ACOX1).

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a PPARα agonist. The experimental framework provided in this guide offers a clear path to validating this hypothesis and evaluating its therapeutic potential for the treatment of dyslipidemia. Future studies should also investigate its selectivity for PPARα over other PPAR subtypes (PPARγ and PPARδ) to predict potential side effects. Furthermore, pharmacokinetic and toxicological studies will be necessary to fully characterize its drug-like properties. The exploration of this and similar molecules could lead to the development of novel and more effective treatments for metabolic diseases.

References

-

Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. (2022). National Institutes of Health. [Link]

-

EC50 values for activation of Xenopus, mouse, and human PPARs by the fibrate GW2331. Semantic Scholar. [Link]

-

EC50 values for activation of Xenopus, mouse, and human PPARs by the fibrate GW2331. ResearchGate. [Link]

-

Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. (2005). PubMed. [Link]

-

Human Peroxisome Proliferator-Activated Receptor Alpha. Indigo Biosciences. [Link]

-

Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet. (2020). National Institutes of Health. [Link]

-

Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. (2005). PubMed. [Link]

-

Stimulating effect of normal-dosing of fibrates on cell proliferation: word of warning. (2016). National Institutes of Health. [Link]

-

2-(2-Methylphenyl)propanoic acid. PubChem. [Link]

-

Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies. (2008). PubMed. [Link]

-

A novel mouse model of familial combined hyperlipidemia and atherosclerosis. (2024). National Institutes of Health. [Link]

-

Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. (2018). National Institutes of Health. [Link]

-

Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). ACS Publications. [Link]

-

A structural mechanism of nuclear receptor biased agonism. (2022). National Institutes of Health. [Link]

-

Adverse Effects of Fenofibrate in Mice Deficient in the Protein Quality Control Regulator, CHIP. (2021). National Institutes of Health. [Link]

-

Dyslipidemia and Atherosclerosis Mouse Models. Charles River Laboratories. [Link]

-

Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. (2019). National Institutes of Health. [Link]

-

Estimation of the PPARα agonism of fibrates by a combined MM-docking approach. (2013). PubMed. [Link]

-

Selecting an Appropriate Animal Model for Dyslipidemia. Semantic Scholar. [Link]

-

Peroxisome proliferator-activated receptors (PPARs) have multiple binding points that accommodate ligands in various conformations. (2012). PubMed. [Link]

-

Discovery of a Novel Series of Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes and Dyslipidemia. Sci-Hub. [Link]

-

Design and Synthesis of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator-Activated Receptor ??/?? Dual Agonists. ResearchGate. [Link]

-

Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). (2023). MDPI. [Link]

-

Phytochemical Profile, Antioxidant and Antibacterial Activity of the Essential Oil of Luma Chequen (Molina) A. Gray f. Phcogj.com. [Link]

-

Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. (2022). MDPI. [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. ResearchGate. [Link]

-

Peroxisome proliferator-activated receptor alpha (PPARalpha)-mediated regulation of multidrug resistance 2 (Mdr2) expression and function in mice. (2003). PubMed. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. [Link]

-

Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. (2010). PubMed. [Link]

-

(2S)-2-methyl-3-phenylpropanoic acid. PubChem. [Link]

-

Propanoic acid, 2-methyl-, 2-methylpropyl ester. NIST WebBook. [Link]

-

2-Methyl-2-methylpropanoate. PubChem. [Link]

-

Propanoic acid, 2-methyl-, 2-methylpropyl ester. NIST WebBook. [Link]

Sources

- 1. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stimulating effect of normal-dosing of fibrates on cell proliferation: word of warning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisome proliferator-activated receptor alpha (PPARalpha)-mediated regulation of multidrug resistance 2 (Mdr2) expression and function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peroxisome proliferator-activated receptors (PPARs) have multiple binding points that accommodate ligands in various conformations: phenylpropanoic acid-type PPAR ligands bind to PPAR in different conformations, depending on the subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. criver.com [criver.com]

- 11. A novel mouse model of familial combined hyperlipidemia and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-2-(2-methylphenyl)propanoic Acid: Synthesis, Context, and Scientific Rationale

Abstract

This technical guide provides a comprehensive analysis of 2-Methyl-2-(2-methylphenyl)propanoic acid, a molecule situated at the intersection of several important classes of pharmacologically active compounds. While not a widely recognized therapeutic agent itself, its structural motifs—specifically the arylpropanoic acid and gem-dimethyl features—are central to numerous established drugs. This document will forego a traditional discovery narrative, as one is not prominent in the public domain. Instead, it will establish the compound's scientific importance by exploring the historical and chemical context from which it logically emerges. We will detail the rationale for its synthesis, rooted in structure-activity relationship (SAR) studies of related drug classes, provide a robust, step-by-step synthetic methodology, and outline the subsequent biological evaluation that would be necessary to validate its therapeutic potential. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the design, synthesis, and potential application of novel chemical entities based on proven pharmacophores.

Introduction and Chemical Identity

This compound, also known as 2-(o-tolyl)isobutyric acid, is an aromatic carboxylic acid. Its core structure is an isobutyric acid moiety where one of the alpha-methyl groups is replaced by an ortho-tolyl (2-methylphenyl) group.

The defining characteristic of this molecule is the gem-dimethyl group adjacent to the carboxylic acid. This structural feature is significant in medicinal chemistry as it can impart steric hindrance, potentially influencing metabolic stability by preventing enzymatic degradation, and can lock in specific conformations that may be favorable for receptor binding.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem CID 12369085[1] |

| Molecular Weight | 178.23 g/mol | PubChem CID 12369085[1] |

| IUPAC Name | 2-methyl-2-(4-methylphenyl)propanoic acid | PubChem CID 12369085[1] |

| CAS Number | 20430-18-6 | PubChem CID 12369085[1] |

| Predicted XLogP3 | 2.7 | PubChem CID 12369085[1] |

| Hydrogen Bond Donor Count | 1 | PubChem CID 12369085[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID 12369085[1] |

While this specific molecule lacks a storied discovery history, its chemical architecture places it firmly within two highly successful families of therapeutic agents: the Arylpropanoic Acids (e.g., NSAIDs like Ibuprofen) and Fibric Acid Derivatives (e.g., lipid-lowering agents like Gemfibrozil).[2][3][4][5] Understanding the history of these classes provides the logical foundation for the synthesis and investigation of our target compound.

Scientific Rationale & Historical Context: A Tale of Two Scaffolds

The decision to synthesize a novel molecule is rarely arbitrary. It is typically a hypothesis-driven process aimed at improving upon existing therapies or exploring new biological space. The rationale for creating this compound can be understood through the lens of established drug classes.

The Arylpropanoic Acid Precedent: The "Profens"

The arylpropanoic acids are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[2][3] Ibuprofen, Ketoprofen, and Fenoprofen are classic examples.[4][5][6] Their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[2]

A medicinal chemist might synthesize our target molecule as part of a Structure-Activity Relationship (SAR) study to answer key questions:

-

Impact of Gem-Dimethyl Substitution: How does replacing the single alpha-methyl group of a typical profen with a gem-dimethyl group affect COX-1/COX-2 selectivity and potency? Steric bulk at this position could alter how the molecule fits into the active site of the enzymes.

-

Role of Ortho-Methyl Group: The placement of the methyl group on the phenyl ring is critical. An ortho-substituent forces the aromatic ring and the propanoic acid moiety to adopt a non-planar conformation. This specific torsional angle could be key to enhancing or diminishing anti-inflammatory activity.

The Fibrate Lineage: Lipid-Lowering Agents

Fibrates are a class of amphipathic carboxylic acids used to treat dyslipidemia, primarily by lowering high triglyceride levels.[7][8] Their history began with clofibrate in the 1960s and evolved to more potent derivatives like gemfibrozil and fenofibrate.[9][10] Fibrates exert their effects by activating Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which in turn regulates the expression of genes involved in lipid metabolism.[8]

The structural similarity of this compound to fibrates is striking, particularly the isobutyric acid core. From this perspective, its synthesis would be a logical step to:

-

Probe the PPAR Binding Pocket: Explore how substituting the complex side chains of drugs like gemfibrozil with a simple ortho-tolyl group affects PPARα activation. This helps to map the receptor's binding site and understand the structural requirements for activity.

-

Optimize Pharmacokinetics: The gem-dimethyl group is a known feature of fibrates, contributing to their metabolic stability. Combining this with a simple aryl group could lead to a molecule with a favorable absorption, distribution, metabolism, and excretion (ADME) profile.

Caption: Logical derivation of the target compound from NSAID and Fibrate scaffolds.

Synthesis and Experimental Protocols

The creation of a gem-dimethyl arylpropanoic acid can be approached through several reliable synthetic routes. A common and effective method involves the α,α-dimethylation of an aryl-substituted acetic acid derivative. This ensures the precise installation of the key structural motifs.

Retrosynthetic Analysis

The target molecule can be conceptually disconnected at the C-C bonds alpha to the carboxyl group. This suggests a synthesis starting from 2-methylphenylacetic acid (o-tolylacetic acid), which can be sequentially alkylated.

Caption: Retrosynthetic pathway for the target compound.

Detailed Step-by-Step Synthesis Protocol

This protocol describes a robust method for the synthesis, starting from commercially available (2-methylphenyl)acetic acid.

Objective: To synthesize this compound via sequential α-alkylation.

Materials:

-

(2-Methylphenyl)acetic acid

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Step 1: Formation of the Lithium Diisopropylamide (LDA) Base

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (200 mL).

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

Addition: Slowly add diisopropylamine (2.2 equivalents) to the stirred THF.

-

Base Formation: Add n-Butyllithium (2.2 equivalents) dropwise via syringe. The solution may turn slightly yellow. Stir for 30 minutes at -78 °C to ensure complete formation of LDA.

-

Causality: LDA is a strong, non-nucleophilic base required to fully deprotonate the α-carbon of the starting ester, forming a reactive enolate without competing side reactions like addition to the carbonyl.

-

Step 2: First Alkylation (Monomethylation)

-

Enolate Formation: In a separate flame-dried flask, dissolve (2-methylphenyl)acetic acid (1.0 equivalent) in anhydrous THF. Cool to -78 °C. Slowly transfer the LDA solution from Step 1 into this flask via cannula. Stir for 1 hour.

-

Alkylation: Add methyl iodide (1.1 equivalents) dropwise. The reaction is typically rapid. Stir for an additional 2 hours at -78 °C.

-

Causality: The enolate acts as a nucleophile, attacking the electrophilic methyl iodide in an Sₙ2 reaction to form the first new C-C bond. Maintaining low temperature prevents side reactions.

-

Step 3: Second Alkylation (Gem-Dimethylation)

-

Second Deprotonation: Without warming the reaction mixture, slowly add a second portion of freshly prepared LDA solution (1.2 equivalents, prepared as in Step 1) to the flask. Stir for 1 hour at -78 °C. This deprotonates the remaining, more hindered α-proton.

-

Second Alkylation: Add a second portion of methyl iodide (1.2 equivalents) dropwise. Allow the reaction to slowly warm to room temperature overnight.

-

Causality: The second alkylation is slower due to increased steric hindrance. Allowing the reaction to warm overnight ensures it proceeds to completion.

-

Step 4: Work-up and Purification

-

Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the pH is acidic (~pH 2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product, this compound.

Proposed Biological Evaluation: A Self-Validating System

The synthesis of a compound is only the first step. To validate the hypotheses that drove its creation, a logical cascade of biological testing is required.

Caption: Stepwise workflow for validating the compound's potential biological activity.

-

Primary In Vitro Screening (Hypothesis Validation):

-

For NSAID Activity: The compound would be tested in enzyme inhibition assays against purified COX-1 and COX-2 to determine its potency (IC₅₀) and selectivity.[2]

-

For Fibrate Activity: The compound would be evaluated in cell-based reporter assays (transactivation assays) to measure its ability to activate PPARα, PPARγ, and PPARδ, establishing its potency (EC₅₀) and selectivity.[8]

-

-

Secondary Cellular Assays (Functional Confirmation):

-

If active against COX enzymes, its ability to inhibit prostaglandin production in a relevant cell line (e.g., macrophages stimulated with lipopolysaccharide) would be confirmed.

-

If active on PPARα, its effect on the expression of known PPARα target genes (like those for lipoprotein lipase or apolipoprotein C-III) would be measured in primary hepatocytes.[7]

-

-

In Vivo Efficacy Models (Proof-of-Concept):

-

Promising anti-inflammatory candidates would be advanced to animal models of inflammation, such as the carrageenan-induced paw edema model in rats, to assess in vivo efficacy.

-

Promising PPARα activators would be tested in a hyperlipidemic animal model (e.g., rats or mice on a high-fat diet) to determine their effect on plasma triglyceride and cholesterol levels.

-

Conclusion

This compound represents a fascinating case study in rational drug design. While it may not have a documented history of discovery, its structure is a logical and compelling fusion of pharmacophores from the well-established NSAID and fibrate drug classes. Its synthesis is achievable through standard organic chemistry methodologies, centered on the strategic alkylation of an aryl acetic acid precursor. The true value of this compound lies in its potential to answer fundamental questions in medicinal chemistry regarding the interplay of steric hindrance and electronic effects on receptor binding and enzyme inhibition. The proposed biological evaluation workflow provides a clear, self-validating path to determine whether this molecule holds promise as a novel anti-inflammatory agent, a lipid-lowering drug, or perhaps a dual-activity compound, thereby validating the scientific rationale for its creation.

References

-

Jahan, R., et al. (2021). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmacy and Pharmaceutical Research. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

-

IJPSR (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. [Link]

-

Ginsberg, H. N. (2008). Chemistory of Fibrates. PMC - PubMed Central - NIH. [Link]

-

PubChem. (n.d.). 2-methyl-2-(4-methylphenyl)propanoic acid. PubChem. [Link]

-

Wikipedia. (n.d.). Fibrate. Wikipedia. [Link]

-